An In-depth Technical Guide to 5-Hexynoic Acid: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to 5-Hexynoic Acid: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hexynoic acid, a terminal alkyne-containing carboxylic acid, is a versatile molecule with significant applications in organic synthesis and burgeoning interest in the field of drug development. Its bifunctional nature, possessing both a reactive terminal alkyne and a carboxylic acid moiety, makes it a valuable building block for the synthesis of complex molecules and a tool for chemical biology. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral analysis of 5-hexynoic acid. Furthermore, it delves into its potential as an anticancer agent, exploring its role as a fatty acid synthase (FASN) inhibitor and its impact on cancer cell signaling pathways.
Chemical Properties and Structure
5-Hexynoic acid is a clear, yellow liquid with a molecular formula of C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1][2] It is miscible with water and soluble in many organic solvents.[3] Key physical and chemical identifiers are summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties of 5-Hexynoic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1][3] |
| Appearance | Clear yellow liquid | [3] |
| Boiling Point | 224-225 °C | [4] |
| Density | 1.016 g/mL at 25 °C | [4] |
| Solubility | Miscible with water | [4] |
| Refractive Index (n20/D) | 1.449 | [4] |
Table 2: Structural Identifiers for 5-Hexynoic Acid
| Identifier | Value | Reference(s) |
| IUPAC Name | hex-5-ynoic acid | [1] |
| CAS Number | 53293-00-8 | [1] |
| SMILES String | C#CCCCC(=O)O | [2] |
| InChI Key | VPFMEXRVUOPYRG-UHFFFAOYSA-N | [1] |
The structure of 5-hexynoic acid, featuring a six-carbon chain with a terminal alkyne at position 5 and a carboxylic acid at position 1, is depicted below.
Experimental Protocols
Synthesis of 5-Hexynoic Acid from Cyclohexanone (B45756)
A practical three-step synthesis of 5-hexynoic acid starting from cyclohexanone has been reported.[5] The overall workflow is outlined below.
Step 1: Synthesis of 5-Hexenoic Acid Cyclohexanone is oxidized using 30% hydrogen peroxide in the presence of ferrous sulfate (B86663) and copper (II) sulfate to yield 5-hexenoic acid.[5]
Step 2: Synthesis of 5,6-Dibromohexanoic Acid 5-Hexenoic acid is then dibrominated at the double bond using bromine in dichloromethane (B109758) to produce 5,6-dibromohexanoic acid.[5]
Step 3: Synthesis of 5-Hexynoic Acid The final step involves the dehydrobromination of 5,6-dibromohexanoic acid using a strong base like sodium hydroxide (B78521) in the presence of a phase-transfer catalyst such as PEG-400 to yield 5-hexynoic acid.[5]
Purification
The crude 5-hexynoic acid can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[6][7] The choice of method depends on the scale of the reaction and the nature of the impurities.
Spectroscopic Analysis
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum of 5-hexynoic acid is expected to show characteristic signals for the terminal alkyne proton, the methylene (B1212753) protons adjacent to the carboxylic acid and the alkyne, and the other methylene protons in the chain. The terminal alkyne proton typically appears as a triplet around δ 2.80 ppm.[8] The methylene protons adjacent to the carbonyl group are expected around δ 2.4 ppm, while the other methylene protons will appear further upfield.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carboxylic carbon, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the methylene groups. The carboxylic carbon is expected to resonate around 179 ppm.[1] The sp carbons of the terminal alkyne typically appear around 83 ppm (C-5) and 69 ppm (C-6).[1] The methylene carbons will have chemical shifts in the range of 17-33 ppm.
2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 5-hexynoic acid will exhibit characteristic absorption bands for the carboxylic acid and the terminal alkyne functional groups.
-
Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1760 and 1690 cm⁻¹.[2][9]
-
Terminal Alkyne: A sharp C≡C stretching band around 2120 cm⁻¹ and a sharp ≡C-H stretching band around 3300 cm⁻¹.[10]
2.3.3. Mass Spectrometry (MS)
The mass spectrum of 5-hexynoic acid will show a molecular ion peak (M⁺) at m/z 112. The fragmentation pattern is expected to show characteristic losses for carboxylic acids, such as the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).[11] Fragmentation of the terminal alkyne can also occur, leading to the formation of a propargyl cation.
Biological Activity and Applications in Drug Development
Anticancer Properties and Inhibition of Fatty Acid Synthase (FASN)
Emerging evidence suggests that 5-hexynoic acid possesses anticancer properties.[2] One of the proposed mechanisms of action is the inhibition of fatty acid synthase (FASN), an enzyme that is overexpressed in many types of cancer cells and is crucial for their proliferation and survival.[12][13] FASN is responsible for the de novo synthesis of fatty acids, which are essential for membrane biogenesis, energy storage, and signaling molecule production in rapidly dividing cancer cells. By inhibiting FASN, 5-hexynoic acid can disrupt these processes, leading to a reduction in cancer cell growth and induction of apoptosis.[12]
Modulation of Cancer Signaling Pathways
The inhibition of FASN by compounds like 5-hexynoic acid can have downstream effects on critical cancer signaling pathways. The PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, is often hyperactivated in cancer and is known to be linked with FASN activity.[14] Inhibition of FASN has been shown to downregulate the activity of the Akt signaling pathway.[14]
By inhibiting FASN, 5-hexynoic acid may disrupt the synthesis of lipids required for the proper functioning of signaling proteins within the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and the induction of apoptosis.
Application in Click Chemistry for Drug Discovery
The terminal alkyne group of 5-hexynoic acid makes it an ideal reagent for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[15][16] This reaction is highly efficient and specific, allowing for the straightforward conjugation of 5-hexynoic acid to molecules containing an azide (B81097) group. This has significant implications for drug development, enabling the synthesis of novel drug candidates, the development of targeted drug delivery systems, and the creation of probes for chemical biology research.[15][16]
Conclusion
5-Hexynoic acid is a molecule of considerable interest due to its versatile chemical reactivity and potential biological activity. This guide has provided a detailed overview of its chemical properties, structure, synthesis, and spectroscopic characterization. The emerging role of 5-hexynoic acid as a fatty acid synthase inhibitor highlights its potential as a lead compound in the development of novel anticancer therapies. Its utility in click chemistry further expands its applicability in the broader field of drug discovery and development. Further research into the specific molecular targets and signaling pathways modulated by 5-hexynoic acid will be crucial in fully elucidating its therapeutic potential.
References
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